2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole
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Overview
Description
The compound 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, an azetidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole, azetidine, and piperidine rings using suitable linkers and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The azetidine and piperidine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-12-3-4-15-16(9-12)20-17(19-15)14-10-21(11-14)18(23)13-5-7-22(8-6-13)26(2,24)25/h3-4,9,13-14H,5-8,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIFTILVXZMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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